2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile
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Overview
Description
2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile is a chemical compound with the molecular formula C9H5ClN2S. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with chloroacetonitrile under basic conditions. The reaction typically takes place in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including anti-tubercular, anti-cancer, and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile is primarily related to its ability to interact with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile can be compared with other benzothiazole derivatives, such as:
2-Benzothiazoleacetonitrile: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
2-(2-Hydroxyphenyl)benzothiazole: Contains a hydroxyl group instead of a nitrile group, leading to different chemical properties and applications.
2-(2-Aminophenyl)benzothiazole: Contains an amino group, which can participate in different types of chemical reactions compared to the nitrile group.
The presence of the chlorine atom in this compound makes it unique and may enhance its reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
157764-09-5 |
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Molecular Formula |
C9H5ClN2S |
Molecular Weight |
208.67 g/mol |
IUPAC Name |
2-(7-chloro-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C9H5ClN2S/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4H2 |
InChI Key |
UYQFHPKPCAFVFH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)SC(=N2)CC#N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=N2)CC#N |
Synonyms |
2-Benzothiazoleacetonitrile,7-chloro-(9CI) |
Origin of Product |
United States |
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